molecular formula C15H13NO2S B6341434 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1047142-67-5

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B6341434
CAS RN: 1047142-67-5
M. Wt: 271.3 g/mol
InChI Key: GMKWBGDDHUGQLV-UHFFFAOYSA-N
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Description

“4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound that has been studied for its potential bioactive properties . It is a derivative of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid .


Synthesis Analysis

The synthesis of this compound involves the condensation of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide with aromatic and heteroaromatic aldehydes . This reaction yields N’-arylmethylidene and N’-hetarylmethylidene hydrazides . The reaction is typically carried out in ethanol under reflux .

Scientific Research Applications

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. In particular, this compound has been found to possess unique properties that make it useful for biochemical and physiological studies. For example, this compound has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of certain drugs. Additionally, this compound has been used to study the effects of various environmental toxins on cells.

Advantages and Limitations for Lab Experiments

The use of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize, making it cost-effective to produce in large quantities. Additionally, it is non-toxic and has a low potential for causing side effects. Finally, this compound has been found to be an effective inhibitor of cytochrome P450 enzymes and glutathione-S-transferase, making it useful for studying the effects of certain drugs and toxins.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, its effects on humans are not well-known, and it is not approved for use in humans. Finally, the effects of this compound on other organisms, such as plants, have not been studied.

Future Directions

There are several potential future directions for the study of 4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid. First, further research is needed to better understand the mechanism of action of this compound. Additionally, studies should be conducted to determine the effects of this compound on other organisms, such as plants. Finally, clinical trials should be conducted to determine the safety and efficacy of this compound in humans.

Synthesis Methods

4-Benzyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be synthesized through a series of reactions involving the coupling of thiophene and pyrrole. This process begins with the synthesis of thiophene, which is accomplished by reaction of benzyl chloride with sulfur in the presence of a base, such as sodium hydroxide. The resulting thiophene is then reacted with pyrrole, in the presence of a base and a catalyst, to form the desired this compound. This process has been found to be efficient and cost-effective, making it a preferred method for the synthesis of this compound.

properties

IUPAC Name

4-benzyl-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-10-7-12-14(19-10)8-13(15(17)18)16(12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKWBGDDHUGQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(N2CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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